1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridin-4-yloxy group, and a pyridin-2(1H)-one moiety. Its intricate molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pyridin-4-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridin-4-ol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Formation of the Pyridin-2(1H)-one Moiety: This can be synthesized through various methods, including cyclization reactions involving amides and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one: shares structural similarities with other pyrrolidine and pyridine derivatives.
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, but with different functional groups.
4-pyridylcarbinol: Contains a pyridine ring with a hydroxymethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
1-methyl-3-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-9-2-3-14(15(18)20)16(21)19-10-6-13(11-19)22-12-4-7-17-8-5-12/h2-5,7-9,13H,6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUSGMPLADQCLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.